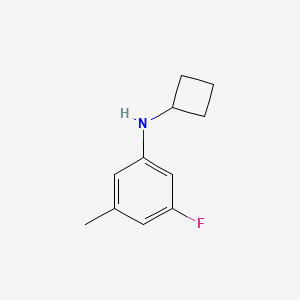

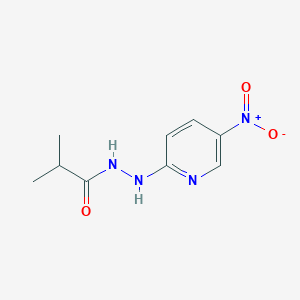

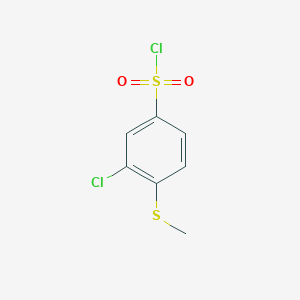

![molecular formula C9H10BrF3N2S B1430400 ({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide CAS No. 938156-44-6](/img/structure/B1430400.png)

({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide

Übersicht

Beschreibung

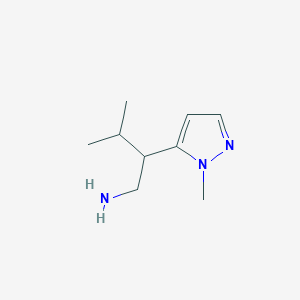

The compound “({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide” has a CAS Number of 938156-44-6 and a molecular weight of 315.16 . Its IUPAC name is 4-(trifluoromethyl)benzyl imidothiocarbamate hydrobromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3N2S.BrH/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H10BrF3N2S . It has a molecular weight of 315.16 g/mol . The compound is stored at a temperature of 28 C .

Wissenschaftliche Forschungsanwendungen

Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition

One of the notable applications of derivatives similar to ({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide is in the field of tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP) inhibition. A study synthesized a series of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates to investigate their activities against TACE and MMPs. The study highlights the selective inhibition properties of the synthesized compounds, particularly noting the enhanced cellular activity achieved with specific substituents. This research underscores the potential therapeutic applications of such compounds in modulating inflammatory processes and tumor progression through selective inhibition of TACE and MMPs (Venkatesan et al., 2004).

Antileukotrienic Activity

Another research application involves the synthesis of derivatives structurally related to ({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide for potential antileukotrienic drug use. The study describes the synthesis process and the specific conditions required due to the low reactivity of certain components. Additionally, the synthesized substances underwent in-vitro cytotoxicity testing and antiplatelet activity evaluation, showing promising results in inhibiting platelet aggregation induced by arachidonic acid (Jampílek et al., 2004).

Synthetic Methodology and Chemical Reactivity

Research also delves into the synthetic methodologies and the chemical reactivity of compounds containing elements such as trifluoromethylthio. A study provides a facile route to synthesize compounds like 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes, emphasizing the broad functional group tolerance and the smooth reaction process under specific conditions (Sheng et al., 2014).

Eigenschaften

IUPAC Name |

[4-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S.BrH/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUSQKCHQOOEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(=N)N)C(F)(F)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.